molecular formula C8H11N3S B3060225 1-(2-Aminophenyl)-3-methylthiourea CAS No. 20367-31-1

1-(2-Aminophenyl)-3-methylthiourea

Cat. No.: B3060225
CAS No.: 20367-31-1
M. Wt: 181.26 g/mol
InChI Key: LNJGMVAYGKDBFL-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-methylthiourea is an organic compound that belongs to the class of thioureas It features a thiourea group attached to a 2-aminophenyl and a methyl group

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

The effects of 1-(2-Aminophenyl)-3-methylthiourea on cells are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and behavior of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-3-methylthiourea can be synthesized through the reaction of 2-aminophenyl isothiocyanate with methylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Aminophenyl isothiocyanate+MethylamineThis compound\text{2-Aminophenyl isothiocyanate} + \text{Methylamine} \rightarrow \text{this compound} 2-Aminophenyl isothiocyanate+Methylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-(2-Aminophenyl)-3-methylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    1-(2-Aminophenyl)-2-thiourea: Similar structure but lacks the methyl group.

    1-(2-Aminophenyl)-3-ethylthiourea: Similar structure with an ethyl group instead of a methyl group.

    1-(2-Aminophenyl)-3-phenylthiourea: Similar structure with a phenyl group instead of a methyl group.

Uniqueness: 1-(2-Aminophenyl)-3-methylthiourea is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-aminophenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,9H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJGMVAYGKDBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394069
Record name N-(2-aminophenyl)-N'-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20367-31-1
Record name N-(2-aminophenyl)-N'-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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